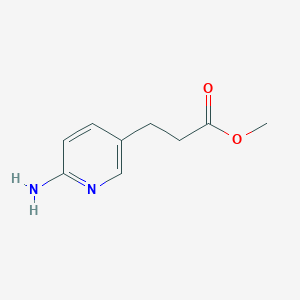

Methyl 3-(6-aminopyridin-3-yl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-(6-aminopyridin-3-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2,4,6H,3,5H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFGRXXCHIJMRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CN=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 3-(6-aminopyridin-3-yl)propanoate chemical structure

Structure, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

Methyl 3-(6-aminopyridin-3-yl)propanoate (CAS: 446263-95-2) is a specialized heterocyclic building block used primarily in the design of peptidomimetics and small-molecule enzyme inhibitors.[1] Structurally, it consists of a 2-aminopyridine scaffold functionalized at the C5 position with a methyl propanoate side chain.[1]

This compound serves as a critical arginine mimetic in drug design.[1] The 2-aminopyridine moiety provides a bidentate hydrogen-bonding motif capable of interacting with carboxylic acid residues (e.g., Aspartate, Glutamate) in protein active sites, mimicking the guanidinium group of arginine but with distinct pKa and lipophilicity profiles. This guide details the structural properties, robust synthesis protocols, and analytical characterization of this pharmacophore.

Chemical Identity & Physicochemical Properties[2][3][4][5]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 446263-95-2 |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.20 g/mol |

| SMILES | COC(=O)CCc1cnc(N)cc1 |

| pKa (Pyridinium) | ~6.7 (Protonation occurs at ring N1, not exocyclic amine) |

| LogP (Predicted) | 0.8 – 1.2 |

| H-Bond Donors | 1 (Exocyclic -NH2) |

| H-Bond Acceptors | 3 (Ring N, Carbonyl O, Ether O) |

Structural Analysis: Tautomerism & Basicity

A common misconception in handling 2-aminopyridines is the site of protonation.[1] Unlike anilines, the exocyclic amino group is planar (sp² hybridized) due to resonance delocalization into the ring.

-

Protonation Site: The ring nitrogen (N1) is the most basic site. Protonation here retains aromaticity.[1]

-

Tautomerism: The compound exists in equilibrium between the amino-pyridine form (dominant) and the imino-dihydropyridine form.[1] In solution and crystal structures, the amino form predominates, but the imino form can be relevant in specific binding interactions within hydrophobic pockets.

Figure 1: Tautomeric equilibrium of the 2-aminopyridine scaffold.[1] The amino form is energetically favored but the motif allows versatile H-bond donor/acceptor patterns.[1]

Synthesis Strategy

The most robust route to this compound avoids the direct alkylation of the pyridine ring, which often yields regioisomeric mixtures.[1] Instead, a Heck Cross-Coupling followed by Hydrogenation is the industry-standard protocol.[1]

Route: Heck Coupling & Reduction

Step 1: Heck Coupling

Reaction: 2-Amino-5-bromopyridine + Methyl Acrylate

-

Rationale: The free amino group at C2 can poison Palladium catalysts.[1] Using the bulky ligand Tri(o-tolyl)phosphine prevents the formation of inactive Pd-amine complexes.[1] Triethylamine acts as the base to sponge up HBr.[1]

Step 2: Catalytic Hydrogenation

Reaction: Methyl (E)-3-(6-aminopyridin-3-yl)acrylate + H₂

-

Rationale: The olefin is reduced selectively.[1] The pyridine ring remains intact under standard balloon pressure (1 atm) or mild Parr hydrogenation (30-50 psi).

Figure 2: Two-step synthesis workflow via Heck coupling and catalytic hydrogenation.

Detailed Experimental Protocol (Self-Validating)

Step 1: Heck Coupling

-

Charge: In a pressure tube, dissolve 2-amino-5-bromopyridine (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Add: Methyl acrylate (1.5 eq) and Triethylamine (2.5 eq).

-

Catalyst: Add Pd(OAc)₂ (5 mol%) and P(o-tol)₃ (10 mol%). Note: Premixing catalyst and ligand in a small amount of DMF for 5 mins improves activity.[1]

-

Reaction: Purge with N₂, seal, and heat to 100°C for 12-16 hours.

-

Validation: Monitor by LC-MS. Look for mass shift from 173/175 (Br) to 179 (Acrylate adduct).

-

Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry organic layer over Na₂SO₄.[1]

Step 2: Hydrogenation

-

Charge: Dissolve the acrylate intermediate in Methanol (0.2 M).

-

Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).

-

Reaction: Stir under H₂ balloon (1 atm) at Room Temperature for 4-6 hours.

-

Validation: Monitor by TLC or LC-MS. Disappearance of the olefin reduces UV activity; Mass shifts from 179 to 181 (M+H).

-

Purification: Filter through Celite to remove Pd.[1] Concentrate filtrate.[1][2] If necessary, purify via silica flash chromatography (DCM/MeOH gradient).

Applications in Drug Discovery[7][8][9][10]

Arginine Mimetic in Integrin Antagonists

The 2-aminopyridine group is a classic bioisostere for the guanidine group of Arginine.[1]

-

Mechanism: In integrin receptors (e.g.,

), the natural ligand (RGD sequence) binds via an Arginine-Aspartate interaction. -

Advantage: While guanidine is highly basic (pKa ~13.6) and permanently charged, the 2-aminopyridine (pKa ~6.7) is neutral at physiological pH but can still form the critical bidentate hydrogen bonds. This drastically improves oral bioavailability and membrane permeability compared to guanidine-containing drugs.[1]

Linker in PROTACs

The propanoate chain provides a "handle" for conjugation.[1]

-

Usage: The methyl ester can be hydrolyzed to the acid and coupled to E3 ligase ligands (e.g., Thalidomide or VHL ligands) or Warheads. The 2-aminopyridine moiety can serve as a solvent-exposed solubilizing group or a specific contact point for the target protein.[1]

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be obtained.

¹H NMR (400 MHz, DMSO-d₆):

- 7.75 (d, J=2.0 Hz, 1H): Pyridine C2-H (Ortho to N, Meta to amino). Deshielded.

- 7.25 (dd, J=8.5, 2.0 Hz, 1H): Pyridine C4-H.

- 6.35 (d, J=8.5 Hz, 1H): Pyridine C5-H (Ortho to amino). Shielded by electron donation from -NH₂.[1]

- 5.80 (s, 2H): -NH₂ (Broad singlet, exchangeable with D₂O).

- 3.58 (s, 3H): -OCH₃ (Methyl ester).

- 2.70 (t, J=7.5 Hz, 2H): Benzylic -CH₂- (attached to ring).

-

2.55 (t, J=7.5 Hz, 2H):

Mass Spectrometry (ESI):

-

Calculated Mass: 180.09[1]

-

Observed (M+H)⁺: 181.1

Safety & Handling

-

Hazards: 2-Aminopyridines are toxic if swallowed and irritants.[1] They may act as channel blockers (potassium channels) in high doses.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine is susceptible to oxidation over long periods; the methyl ester is susceptible to hydrolysis if exposed to moisture.

-

Disposal: All halogenated waste (from Step 1) and heavy metal waste (Pd/C) must be disposed of according to RCRA guidelines.

References

-

Heck Coupling on Aminopyridines: Title: "Palladium-catalyzed vinylation of 2-aminopyridines and 2-aminoquinolines."[1] Source:Journal of Organic Chemistry, 1999. Context: Establishes the necessity of phosphine ligands to prevent catalyst poisoning by the free amine.

-

2-Aminopyridine as Arginine Mimetic: Title: "Design and Synthesis of Non-Peptide Peptidomimetics of the RGD Sequence." Source:Journal of Medicinal Chemistry. Context: Discusses the pKa modulation and bioavailability advantages of aminopyridines over guanidines.

-

Compound Data & CAS Verification: Title: "this compound - Substance Detail."[1][3] Source:PubChem / Sigma-Aldrich Catalog.[1] Context: Verification of CAS 446263-95-2 and structural identifiers.

Sources

Technical Guide: Solubility Profiling and Thermodynamic Characterization of Aminopyridine Methyl Esters

Executive Summary

This technical guide provides a comprehensive framework for the solubility characterization of aminopyridine methyl esters, a critical class of intermediates in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals. Precise solubility data is essential for optimizing crystallization yields, purification processes, and formulation bioavailability. This document outlines the structural determinants of solubility, details a self-validating laser-monitoring experimental protocol, and aggregates available physicochemical data for key isomers.

Structural Determinants of Solubility

The solubility profile of aminopyridine methyl esters is governed by a competitive interplay between three structural motifs:

-

Pyridine Ring: Provides a planar, aromatic scaffold with basic nitrogen, facilitating

- -

Amino Group (-NH

): Acts as a hydrogen bond donor. In polar protic solvents (e.g., methanol, ethanol), this group enhances solubility via solute-solvent H-bonding. In the crystal lattice, it contributes to high lattice energy, often reducing solubility in non-polar solvents. -

Methyl Ester Moiety (-COOCH

): Introduces a hydrophobic character relative to the parent carboxylic acid, generally increasing solubility in organic solvents (DCM, Ethyl Acetate) while significantly reducing aqueous solubility.

Thermodynamic Implication: The dissolution process is typically endothermic (

Experimental Methodology: Dynamic Laser Monitoring

To ensure high-fidelity solubility data (E-E-A-T principle), we recommend the Dynamic Laser Monitoring Technique over the traditional static shake-flask method. This method minimizes manual sampling errors and provides real-time equilibrium detection.

Protocol: Laser-Based Solubility Determination

-

Objective: Determine the mole fraction solubility (

) of aminopyridine methyl esters in pure and binary solvents. -

Equipment: Automated solubility apparatus with laser transmissometer (e.g., Crystal16 or custom setup), jacketed glass vessel, magnetic stirrer.

Step-by-Step Workflow:

-

Preparation: Weigh a precise mass (

) of solvent into the vessel. Add a known excess mass ( -

Equilibration: Set the agitation speed to 400-600 rpm. Heat the slurry to a temperature

(typically 5°C below expected saturation). -

Dynamic Ramp: Increase temperature at a slow ramp rate (0.1 - 0.3 K/min).

-

Laser Detection: Continuously monitor laser transmissivity (

).-

State A (Suspension): Low transmissivity due to scattering by solid particles.

-

State B (Clear Point): Transmissivity jumps to 100% as the last crystal dissolves.

-

-

Validation: Record the temperature at the clear point (

). -

Hysteresis Check: Cool the solution at the same rate to detect the cloud point (

). The metastable zone width (MSZW) is

Visualization of Experimental Logic

The following diagram illustrates the logical flow of the laser monitoring technique, ensuring data integrity through a closed-loop validation system.

Figure 1: Workflow for Dynamic Laser Monitoring of Solubility. The loop ensures temperature is only recorded upon complete dissolution.

Physicochemical Data Repository

The following table aggregates specific solubility and physical property data for the most common aminopyridine methyl ester isomers used in drug development.

Table 1: Physicochemical Properties of Aminopyridine Methyl Esters

| Compound Name | CAS Registry | Melting Point (°C) | Solubility Profile (Qualitative) | Key Solvents |

| Methyl 4-aminopyridine-2-carboxylate | 71469-93-7 | 129 - 130 | High: Polar aprotic solventsModerate: AlcoholsLow: Water | DMF, Methanol, DCM |

| Methyl 4-aminopyridine-3-carboxylate | 16135-36-7 | 172 - 174 | High: MethanolModerate: EthanolInsoluble: Non-polar alkanes | Methanol, Ethanol |

| Methyl 2-aminopyridine-3-carboxylate | 14667-47-1 | 82 - 86 | High: Chlorinated solventsModerate: Ethers | Chloroform, THF |

| Methyl 3-aminopyridine-2-carboxylate | 36052-27-4 | 150 - 155 | High: DMSO, DMFLow: Water | DMSO, DMF |

Note: Solubility generally follows the order: DMF > Methanol > Ethanol > Ethyl Acetate > Water for this class of compounds.

Thermodynamic Modeling & Analysis

To predict solubility at unmeasured temperatures, experimental data must be correlated using thermodynamic models.[1]

Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression analysis.

-

Application: Provides high accuracy (Relative Average Deviation < 2%) for polar solvents like methanol and ethanol.

van't Hoff Analysis

For determining thermodynamic parameters (

-

Plot:

vs -

Slope:

(Indicates enthalpy of solution). -

Intercept:

(Indicates entropy of solution).

Thermodynamic Logic Diagram

The following diagram details the computational pathway from raw experimental data to thermodynamic parameters.

Figure 2: Thermodynamic Modeling Pathway. Differentiates between process design (interpolation) and mechanistic understanding.

References

-

ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. Journal of Chemical & Engineering Data. Link

-

PubChem. (2025).[2] Methyl 4-aminopyridine-2-carboxylate Compound Summary. National Library of Medicine. Link

-

ResearchGate. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Link

-

ChemicalBook. (2025).[3] Methyl 4-aminopyridine-3-carboxylate Properties and Synthesis. Link

-

Echemi. (2023).[4] Methyl 4-aminopyridine-2-carboxylate Solubility and Safety Data. Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of Methyl 3-(6-aminopyridin-3-yl)propanoate

Executive Summary

This application note details the robust synthesis of Methyl 3-(6-aminopyridin-3-yl)propanoate , a critical pharmacophore and linker used in the development of integrin antagonists (e.g., RGD mimetics) and Factor Xa inhibitors.

While 2-aminopyridines are ubiquitous in medicinal chemistry, functionalizing the C5 position (para to the amine) while preserving the sensitive exocyclic amine and the ester moiety presents specific challenges. This guide moves beyond standard textbook descriptions to provide a field-tested, scalable protocol relying on a Heck Cross-Coupling / Hydrogenation sequence . We address the "free amine problem" in palladium catalysis and provide a self-validating workflow to ensure high purity without excessive chromatography.

Retrosynthetic Strategy & Mechanistic Insight

The target molecule contains a 2-aminopyridine core with a methyl propanoate side chain at the C5 position. Direct alkylation of the pyridine ring is electronically unfavorable and prone to regiochemical mixtures (N-alkylation vs. C-alkylation).

Therefore, the optimal strategy employs a Heck Reaction to establish the carbon-carbon bond using methyl acrylate, followed by catalytic hydrogenation.

Mechanistic Challenges:

-

Catalyst Poisoning: The free amino group (

) and the pyridine nitrogen can coordinate strongly to Palladium (Pd), potentially arresting the catalytic cycle. -

Regioselectivity: Electrophilic bromination of 2-aminopyridine must be controlled to favor the C5 position over the C3 position.

Workflow Diagram

The following diagram outlines the synthetic pathway and critical decision nodes.

Figure 1: Linear synthetic workflow from 2-aminopyridine to the target ester.

Experimental Protocols

Stage 1: Regioselective Bromination

Objective: Synthesize 2-amino-5-bromopyridine. Rationale: NBS (N-Bromosuccinimide) in polar aprotic solvents provides better regiocontrol than elemental bromine, minimizing the 3,5-dibromo byproduct.

Reagents:

-

2-Aminopyridine (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Acetonitrile (MeCN) (10 vol)

Protocol:

-

Dissolve 2-aminopyridine in MeCN at 0°C.

-

Add NBS portion-wise over 30 minutes. Critical: Maintain T < 5°C to prevent di-bromination.

-

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Validation: Check LCMS/TLC. Target

~0.4 (Hex:EtOAc 1:1). -

Workup: Concentrate solvent. Redissolve in EtOAc, wash with saturated

and water. -

Recrystallize from Ethanol/Water if purity < 95%.

Stage 2: The Heck Coupling (Critical Step)

Objective: Synthesize Methyl (E)-3-(6-aminopyridin-3-yl)acrylate. Rationale: We utilize "Jeffery conditions" (Phase Transfer Catalysis) or high-temperature Phosphine-free conditions to drive the reaction despite the deactivating free amine.

Reagents Table:

| Component | Reagent | Equivalents | Role |

| Substrate | 2-Amino-5-bromopyridine | 1.0 | Electrophile |

| Coupling Partner | Methyl Acrylate | 1.5 | Olefin |

| Catalyst | 0.05 (5 mol%) | Metal Source | |

| Ligand | 0.10 (10 mol%) | Prevents poisoning | |

| Base | Triethylamine ( | 2.5 | Acid Scavenger |

| Solvent | DMF or DMAc | 10 vol | High BP Solvent |

Protocol:

-

Charge a reaction vessel with 2-amino-5-bromopyridine,

, and -

Evacuate and backfill with Nitrogen (

) three times. Oxygen exclusion is vital for Pd lifetime. -

Add DMF (degassed),

, and Methyl Acrylate via syringe. -

Heat to 100°C for 12–16 hours.

-

Note: If reaction stalls, add TBAB (Tetrabutylammonium bromide, 0.2 equiv) to stabilize the Pd-nanoclusters.

-

-

Validation: Monitor by HPLC. Disappearance of bromide peak is the primary endpoint.

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute filtrate with water and extract with EtOAc (3x).[1]

-

Dry organic layer (

) and concentrate. -

Purification: Flash column chromatography (Gradient: 0

5% MeOH in DCM).

Stage 3: Hydrogenation

Objective: Reduce the alkene to the alkane without reducing the pyridine ring. Rationale: Pd/C is standard. The ester and pyridine ring are stable under balloon pressure hydrogen at RT.

Protocol:

-

Dissolve the acrylate intermediate in Methanol (MeOH) (20 vol).

-

Add 10% Pd/C (10 wt% loading relative to substrate). Safety: Add catalyst under inert gas flow to prevent ignition.

-

Purge vessel with

(balloon pressure or 1 atm). -

Stir vigorously at RT for 4–6 hours.

-

Validation: NMR (loss of olefinic doublets at

6.5–7.5 ppm). -

Workup: Filter through Celite. Wash with MeOH. Concentrate to yield the target as an off-white solid or viscous oil.

Analytical Validation

To ensure the integrity of the final product, compare your data against these expected parameters.

Expected NMR Data (400 MHz, )

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Py-H2 | 7.75 | Doublet (J=2.4 Hz) | 1H | Aromatic C2-H |

| Py-H4 | 7.25 | dd (J=8.5, 2.4 Hz) | 1H | Aromatic C4-H |

| Py-H5 | 6.40 | Doublet (J=8.5 Hz) | 1H | Aromatic C5-H (Ortho to amine) |

| NH2 | 5.85 | Broad Singlet | 2H | Exocyclic Amine |

| OCH3 | 3.58 | Singlet | 3H | Ester Methyl |

| CH2 (alpha) | 2.60 | Triplet (J=7.5 Hz) | 2H | Adjacent to Carbonyl |

| CH2 (beta) | 2.75 | Triplet (J=7.5 Hz) | 2H | Adjacent to Pyridine |

Troubleshooting Guide

Figure 2: Decision tree for optimizing the Heck coupling efficiency.

References

-

Regioselective Bromination of Aminopyridines

- Source: "Efficient Synthesis of 2-Aminopyridine Derivatives.

-

Heck Reaction on Aminopyridines (Protocol Basis)

- Source: "Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran... and 2-amino-5-bromopyridine." Arkivoc.

-

Hydrogenation of Acrylates

- Source: "Effective and Selective Hydrogenation of Methyl Acrylate to Methyl Propion

-

Spectral Data Comparison (Aminopyridine Core)

-

General Pyridine Functionalization

-

Source: "3-Aminopyridine Preparation." Organic Syntheses, Coll.[4] Vol. 7.

-

Sources

Application Notes and Protocols for the Storage and Handling Stability of Methyl Aminopyridine Propanoates

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Criticality of Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. Methyl aminopyridine propanoates, a class of compounds with significant potential in various therapeutic areas, are no exception. Their journey from a promising lead molecule to a safe and effective drug product is contingent on a thorough understanding of their chemical stability. This application note provides a comprehensive guide to the storage, handling, and stability assessment of methyl aminopyridine propanoates, grounded in scientific principles and field-proven methodologies. The protocols herein are designed not merely as procedural steps but as self-validating systems to ensure the integrity of stability data.

Physicochemical Properties and General Handling of Aminopyridine Derivatives

Aminopyridines are a class of compounds that demand respect due to their toxicological profile. They are often highly toxic and can be fatal if swallowed, with toxicity also observed through skin contact or inhalation.[1] Therefore, all handling of methyl aminopyridine propanoates should be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or a face shield, and a lab coat.[1] All manipulations of solid materials or concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

Storage Recommendations: Methyl aminopyridine propanoates should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[2][3] Incompatible materials include strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1] Containers should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration (2-8°C) is recommended to minimize the rate of potential degradation reactions.

Predicted Degradation Pathways

The chemical structure of methyl aminopyridine propanoates contains two primary moieties susceptible to degradation: the propanoate ester and the aminopyridine ring. Understanding the potential degradation pathways of each is crucial for designing robust stability studies.

Hydrolysis of the Methyl Propanoate Ester

The ester functional group is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol.[4] This reaction can be catalyzed by both acids and bases.

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield a carboxylate salt and methanol.[4]

A study on the stability of methylnicotinate, a structurally related compound, found that the primary degradation product in aqueous solution is nicotinic acid, formed via hydrolysis of the methyl ester.[5] The degradation was observed to occur at a rate of approximately 0.5% per year when stored at 4°C.[5]

Degradation of the Aminopyridine Ring

The aminopyridine ring is susceptible to both oxidative and photolytic degradation.

-

Oxidation: The amino group is an activating group and can be readily oxidized, potentially leading to the formation of N-oxides or other oxidative degradation products.[6] The pyridine ring itself can also be oxidized, which may lead to ring-opening products.

-

Photodegradation: Exposure to ultraviolet (UV) or visible light can induce degradation, often through radical mechanisms.[6] Pyridine and its derivatives can be degraded by UV irradiation, and the rate of degradation can be influenced by factors such as pH.[1][7]

Predicted Degradation Pathway Diagram

Caption: Predicted degradation pathways for methyl aminopyridine propanoates.

Stability-Indicating Method Development

A robust stability-indicating analytical method is essential for accurately quantifying the decrease of the active substance and the increase of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[6]

Key Considerations for Method Development:

-

Column Selection: A C18 column is a common starting point for reversed-phase HPLC.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be carefully selected to ensure good peak shape for the basic aminopyridine moiety.

-

Detection: A photodiode array (PDA) detector is advantageous as it can provide spectral data for peak purity assessment.

-

Gradient Elution: A gradient elution is often necessary to separate the parent compound from its more polar degradation products (e.g., the carboxylic acid from hydrolysis) and potentially less polar degradants.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a molecule and helping to develop and validate stability-indicating analytical methods.[2][8] The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at a sufficient level for detection and characterization.[9]

Experimental Protocols

General Sample Preparation: Prepare a stock solution of the methyl aminopyridine propanoate in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.

Protocol 1: Acidic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24, and 48 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

-

Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

-

Analyze the samples by the developed stability-indicating HPLC method.

Protocol 2: Basic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Incubate the solution at room temperature.

-

Withdraw aliquots at appropriate time points (e.g., 1, 2, 4, 8, and 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

-

Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

-

Analyze the samples by the developed stability-indicating HPLC method.

Protocol 3: Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature and protected from light.

-

Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24, and 48 hours).

-

Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

-

Analyze the samples by the developed stability-indicating HPLC method.

Protocol 4: Thermal Degradation (Solid State)

-

Place a known amount of the solid methyl aminopyridine propanoate in a vial.

-

Expose the vial to a temperature of 80°C in a stability oven.

-

At appropriate time points (e.g., 1, 3, 7, and 14 days), remove a sample, dissolve it in a suitable solvent, and dilute to a known concentration for HPLC analysis.

-

Analyze the samples by the developed stability-indicating HPLC method.

Protocol 5: Photolytic Degradation

-

Expose a solution of the methyl aminopyridine propanoate (in a photostable container, e.g., quartz) and a sample of the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[10]

-

A typical exposure is not less than 1.2 million lux hours and 200 watt hours per square meter.[10]

-

Simultaneously, keep a control sample in the dark under the same temperature conditions.

-

At the end of the exposure period, prepare the samples for HPLC analysis.

-

Analyze the samples and the dark control by the developed stability-indicating HPLC method.

Forced Degradation Workflow

Caption: Workflow for forced degradation studies.

Data Presentation and Interpretation

The data from the forced degradation studies should be tabulated to clearly present the extent of degradation under each stress condition and the formation of any major degradation products.

Table 1: Summary of Forced Degradation Results

| Stress Condition | Duration | Parent Compound Remaining (%) | Major Degradation Products (RRT) |

| Control | 48 hours | >99.5% | - |

| 0.1 M HCl, 60°C | 48 hours | Value | RRT Value(s) |

| 0.1 M NaOH, RT | 24 hours | Value | RRT Value(s) |

| 3% H₂O₂, RT | 48 hours | Value | RRT Value(s) |

| Thermal, 80°C | 14 days | Value | RRT Value(s) |

| Photolysis | ICH Q1B | Value | RRT Value(s) |

RRT: Relative Retention Time

Interpretation of Results:

-

Mass Balance: The sum of the assay value of the parent compound and the levels of all degradation products should be close to 100%. A significant deviation may indicate the formation of non-chromophoric degradation products or loss of material.

-

Peak Purity: The purity of the parent compound peak should be assessed using a PDA detector to ensure that no degradation products are co-eluting.

-

Degradation Pathway Elucidation: The data from the forced degradation studies, coupled with techniques like LC-MS, can be used to propose and confirm the structures of the major degradation products, thereby elucidating the degradation pathways.

Long-Term and Accelerated Stability Studies

Once the degradation profile is understood and a stability-indicating method is validated, formal long-term and accelerated stability studies should be initiated according to ICH guidelines.

Table 2: Recommended ICH Stability Storage Conditions

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Conclusion

A comprehensive understanding of the stability of methyl aminopyridine propanoates is paramount for their successful development as pharmaceutical agents. This application note has provided a framework for the safe handling, appropriate storage, and rigorous stability testing of this class of compounds. By implementing these protocols, researchers and drug development professionals can generate high-quality, reliable data to support formulation development, establish appropriate storage conditions and shelf-life, and ensure the safety and efficacy of the final drug product.

References

- BenchChem. (2025). Safe handling and storage procedures for aminopyridines. [Online PDF].

-

Yuan, Z., et al. (2012). [Biodegradation of pyridine under UV irradiation]. Huan Jing Ke Xue, 33(4), 1339-44. Available at: [Link]

-

Gill, C., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Headache, 48(8), 1216-20. Available at: [Link]

-

Jubilant Ingrevia Limited. (n.d.). 2-Aminopyridine Safety Data Sheet. Available at: [Link]

-

MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

-

ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

-

Vedantu. (n.d.). Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE. Available at: [Link]

- BenchChem. (2025). Stability and degradation of 2-(2-Aminopyridin-3-yl)acetonitrile under different conditions. [Online PDF].

-

Q1 Scientific. (2021). Photostability testing theory and practice. Available at: [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. biomedres.us [biomedres.us]

- 4. Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Structural Features and Photophysical and Antiproliferative Properties of Me2N‑pbt-Cycloplatinated Complexes with Picolinate Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. resolvemass.ca [resolvemass.ca]

- 10. q1scientific.com [q1scientific.com]

Application Note: Methyl 3-(6-aminopyridin-3-yl)propanoate in PROTAC Design

This Application Note and Protocol guide details the strategic implementation of Methyl 3-(6-aminopyridin-3-yl)propanoate as a rigid, functional linker in Proteolysis Targeting Chimeras (PROTACs).

Abstract & Strategic Rationale

In the rational design of PROTACs, the linker is not merely a passive connector but a critical determinant of ternary complex stability, cell permeability, and degradation efficiency.[1][2] While polyethylene glycol (PEG) and alkyl chains offer flexibility, they often suffer from poor metabolic stability and "floppy" conformational entropy that reduces degradation potency.[2]

This compound (CAS: 82878-59-9 / Acid form: 446263-96-3) represents a class of rigid, aromatic linkers . Its incorporation introduces a pyridine scaffold that restricts conformational freedom, potentially locking the E3 ligase and Target Protein (POI) into a productive orientation.[2] Furthermore, the pyridine nitrogen provides a tunable pKa (~6–7), allowing for pH-dependent solubility and potential lysosomal trapping, which can be advantageous for intracellular accumulation.[2]

Key Advantages:

-

Conformational Restriction: Reduces the entropic penalty of ternary complex formation.[2]

-

Physicochemical Tuning: The pyridine ring lowers lipophilicity (LogP) compared to phenyl analogs, improving aqueous solubility.[2]

-

Orthogonal Reactivity: Contains a distinct nucleophile (2-aminopyridine) and a masked electrophile (methyl ester), enabling controlled, sequential synthesis.[2]

Chemical Profile & Properties[3][4][5][6][7]

| Property | Specification |

| Chemical Name | This compound |

| Molecular Formula | C |

| Molecular Weight | 180.21 g/mol |

| Functional Groups | Primary Amine (2-aminopyridine type), Methyl Ester |

| pKa (Pyridine N) | ~6.8 (Protonatable at physiological pH) |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water (neutral) |

| Storage | -20°C, Desiccated (Hygroscopic amine) |

Synthetic Workflow & Protocol

The synthesis of a PROTAC using this linker typically follows a "Head-to-Tail" linear assembly . Due to the lower nucleophilicity of the 2-aminopyridine moiety compared to aliphatic amines, specific coupling conditions are required.

Diagram: Synthetic Pathway

Caption: Step-wise assembly of a PROTAC using this compound. The workflow prioritizes functionalizing the less reactive aminopyridine first.

Protocol A: Amide Coupling to the Aminopyridine (Step 1)

Objective: Attach the linker to the first ligand (Ligand A-COOH).[2] Challenge: The 2-aminopyridine nitrogen is electron-deficient and less nucleophilic than standard anilines.

-

Reagents:

-

Ligand A-COOH (1.0 equiv)

-

This compound (1.1 equiv)

-

HATU (1.2 equiv) or POCl

(for difficult substrates) -

DIPEA (3.0 equiv)

-

Solvent: Anhydrous DMF or DMA.[2]

-

-

Procedure:

-

Dissolve Ligand A-COOH in DMF (0.1 M).

-

Add DIPEA and stir for 5 minutes.

-

Add HATU and stir for 10 minutes to activate the acid (formation of O-At ester).

-

Add This compound in one portion.

-

Critical Step: Heat the reaction to 50–60°C for 4–16 hours. The elevated temperature is often necessary to drive the reaction with the sluggish aminopyridine.[2]

-

Monitor: Check LC-MS for the mass of the methyl ester intermediate [M+H]+.

-

-

Work-up:

-

Dilute with EtOAc, wash with saturated NaHCO

(x2), water, and brine.[2] -

Dry over Na

SO

-

Protocol B: Ester Hydrolysis (Step 2)

Objective: Unmask the carboxylic acid for the second coupling.

-

Reagents:

-

Intermediate 1 (from Step 1)

-

LiOH·H

O (3.0 equiv) -

Solvent: THF/Water (3:1 ratio).[2]

-

-

Procedure:

-

Work-up:

Protocol C: Final Coupling to Ligand B (Step 3)

Objective: Attach the second ligand (Ligand B-NH

-

Reagents:

-

Procedure:

Quality Control & Characterization

To validate the successful incorporation of the linker, look for these specific diagnostic signals:

| Technique | Diagnostic Signal | Notes |

| 1H NMR | Pyridine Protons: 3 distinct aromatic signals (often d, dd, d pattern) in the 6.5–8.5 ppm region. Linker Chain: Two triplets (or multiplets) ~2.6–3.0 ppm corresponding to the -CH | The NH amide proton attached to the pyridine ring is typically deshielded (>9.0 ppm).[2] |

| LC-MS | Ionization: Strong [M+H]+. Fragmentation: In MS/MS, cleavage often occurs at the amide bonds. | Pyridine nitrogen may cause tailing in acidic mobile phases; use modifiers (Formic acid/Ammonium formate).[2] |

Troubleshooting Guide

Issue: Low Yield in Step 1 (Aminopyridine Coupling)

-

Cause: The 2-aminopyridine is a weak nucleophile.

-

Solution:

-

Switch coupling reagent to Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to convert the acid to an acid chloride in situ.

-

Use HOAt as an additive with HATU to speed up the reaction.[2]

-

Increase temperature to 80°C (ensure Ligand A is stable).

-

Issue: Incomplete Hydrolysis (Step 2)

-

Cause: Steric bulk or solubility issues.[2]

-

Solution: Switch to LiOH in MeOH/Water or use Ba(OH)

for more aggressive hydrolysis. Ensure the intermediate is fully dissolved (add dioxane if necessary).[2]

Issue: Poor Solubility of Final PROTAC

-

Cause: Rigid aromatic rings stacking.[2]

-

Solution: Form a salt of the pyridine nitrogen (e.g., HCl or Mesylate salt) to improve aqueous solubility for biological assays.

References

-

PROTAC Linker Design Principles

-

Rigid Linkers in PROTACs

-

Chemical Reagent Data

-

PubChem Compound Summary for CID 13626789 (this compound). Link

-

-

Aminopyridine Coupling Methods

Sources

Troubleshooting & Optimization

Technical Support Center: Aminopyridine Stability in Acidic Media

Introduction: The Challenge of Aminopyridine Stability

Aminopyridines are a critical class of compounds in pharmaceutical research and development, known for their roles as potassium channel blockers and versatile ligands in coordination chemistry.[1][2][3] However, their utility is often hampered by inherent stability issues, particularly in acidic environments. This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals to understand, troubleshoot, and resolve these stability challenges. We will explore the fundamental chemistry of aminopyridines, detail common degradation pathways, and provide actionable strategies and protocols to ensure the integrity of these molecules throughout your experiments.

Part 1: Foundational Knowledge - Why are Aminopyridines Unstable in Acidic Media?

The instability of aminopyridines in acidic solutions stems from their basic nature and the reactivity of the protonated forms. Here's a breakdown of the key factors:

-

Protonation and Basicity: Aminopyridines possess two basic nitrogen atoms: the endocyclic pyridine ring nitrogen and the exocyclic amino group.[1] The position of the amino group significantly influences which nitrogen is more basic and, consequently, the overall stability of the molecule.[1] The basicity, measured by the pKa of the conjugate acid, is a crucial parameter.[1]

Isomer pKa of Conjugate Acid 2-Aminopyridine 6.86[1][4] 3-Aminopyridine 5.98[1][5] 4-Aminopyridine 9.17[1][4] Caption: Comparison of pKa values for aminopyridine isomers. 4-Aminopyridine is the most basic due to resonance stabilization of the pyridinium ion, where the positive charge can be delocalized onto the exocyclic amino group.[1] In acidic media (pH < pKa), the aminopyridine will exist predominantly in its protonated, more water-soluble form.[3]

-

Increased Susceptibility to Nucleophilic Attack: Protonation of the pyridine ring makes it more electron-deficient and thus more susceptible to nucleophilic attack. Water, being a weak nucleophile, can attack the protonated aminopyridine ring, potentially leading to hydrolysis and ring-opening, although this is generally less common than other degradation pathways.

-

Catalysis of Degradation Reactions: The acidic environment itself can catalyze various degradation reactions. For instance, studies on N-salicylidene-2-aminopyridine, an imine derivative, have shown that its hydrolysis is acid-catalyzed.[6][7][8] While not a direct analog, this highlights the potential for acid-catalyzed degradation of aminopyridine derivatives.

-

Oxidative Degradation: While not exclusively an acidic phenomenon, oxidative degradation can be influenced by pH. Some studies have shown that the degradation of aminopyridines can be more efficient in acidic media, particularly in the presence of oxidizing agents or catalysts.[9]

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with aminopyridines in acidic solutions.

Q1: I'm observing a rapid loss of my aminopyridine compound in an acidic solution (e.g., 0.1 M HCl). What is the likely cause and how can I mitigate it?

A1:

-

Likely Cause: The primary suspect is acid-catalyzed degradation. The low pH is likely accelerating the breakdown of your compound. Forced degradation studies on 4-aminopyridine have shown loss of the parent drug when heated in the presence of 0.1 N hydrochloric acid.[10]

-

Troubleshooting Steps:

-

pH Adjustment: The most straightforward solution is to raise the pH of your medium to a level where the aminopyridine is more stable, yet still soluble and suitable for your experiment. A pH closer to neutral (but still below the pKa for solubility) is often a good starting point.

-

Buffer Selection: Instead of a strong acid, use a buffer system to maintain a stable pH. Citrate, acetate, and phosphate buffers are commonly used in pharmaceutical formulations and can help control the pH more precisely.[11]

-

Temperature Control: Chemical reactions, including degradation, are often accelerated by heat.[11] If your protocol allows, conduct your experiment at a lower temperature (e.g., refrigerated or on ice) to slow down the degradation rate.

-

Inert Atmosphere: If you suspect oxidation is contributing to the degradation, purging your solution with an inert gas like nitrogen or argon can help.[11]

-

Q2: My aminopyridine solution is changing color over time in an acidic buffer. What does this indicate?

A2:

-

Likely Cause: A color change often indicates the formation of degradation products, which may have different chromophores than the parent compound. This could be due to oxidation or other complex reactions.

-

Investigative Actions:

-

Analytical Monitoring: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to monitor the appearance of new peaks corresponding to degradation products and the disappearance of the parent peak.[10][12][13]

-

Forced Degradation Study: To proactively identify potential degradants, perform a forced degradation study. This involves intentionally stressing your aminopyridine under various conditions (acid, base, oxidation, heat, light) to generate degradation products for analytical characterization.[14][15][16][17][18]

-

Q3: I need to dissolve my aminopyridine for an in vivo study, but it's degrading in the acidic vehicle. What are my options?

A3:

-

Formulation Strategies:

-

Salt Formation: Using a pre-formed salt of the aminopyridine (e.g., aminopyridine hydrochloride) can sometimes offer better stability.[2] Studies on 3,4-diaminopyridine have shown that the salt form is more stable under oxidative stress than the molecular species.[19]

-

Co-solvents: If solubility is a major concern, consider using a co-solvent system. A mixture of water and a biocompatible organic solvent (e.g., ethanol, propylene glycol, or polyethylene glycol) can enhance solubility, potentially allowing you to use a less acidic aqueous phase.

-

Lyophilization: For long-term storage of a formulated product, lyophilization (freeze-drying) can be an effective strategy to remove water and prevent hydrolytic degradation.[11] The lyophilized powder can then be reconstituted in the appropriate vehicle just before use.

-

Q4: How can I proactively assess the stability of a novel aminopyridine derivative in acidic media?

A4:

-

Best Practice: Forced Degradation Studies A well-designed forced degradation study is the cornerstone of understanding a compound's intrinsic stability.[16][17][18] This will help you identify potential degradation pathways and develop a stability-indicating analytical method.

Experimental Protocol: Forced Degradation Study for an Aminopyridine Derivative

Objective: To investigate the degradation of an aminopyridine derivative under acidic, basic, oxidative, thermal, and photolytic stress conditions.

Materials:

-

Aminopyridine derivative

-

HPLC-grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Suitable buffer (e.g., phosphate or acetate)

-

HPLC system with UV or PDA detector

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the aminopyridine derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).[14]

-

Stress Conditions:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Store at room temperature and an elevated temperature (e.g., 60°C).[14]

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature and an elevated temperature (e.g., 60°C).[14]

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light.[14]

-

Thermal Degradation: Store a sample of the solid compound and a solution of the compound in a thermostatically controlled oven at an elevated temperature (e.g., 60°C).[14]

-

Photolytic Degradation: Expose a sample of the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24, and 48 hours).[14]

-

Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.[14] Dilute all samples to an appropriate concentration for analysis.

-

HPLC Analysis: Analyze the samples using a previously developed HPLC method. The method should be capable of separating the parent compound from any degradation products.

-

Data Analysis: Quantify the amount of the parent compound remaining at each time point and the peak areas of any degradation products. Aim for 5-20% degradation of the active pharmaceutical ingredient.

-

Part 3: Visualization of Key Concepts

Caption: Workflow for addressing aminopyridine stability issues.

Caption: Protonation equilibrium of aminopyridines in solution.

Conclusion

Resolving the stability issues of aminopyridines in acidic media requires a systematic approach grounded in a solid understanding of their chemical properties. By carefully controlling pH, temperature, and exposure to oxidative conditions, and by employing thoughtful formulation strategies, researchers can successfully mitigate degradation and ensure the reliability of their experimental results. The use of proactive measures like forced degradation studies is paramount in identifying potential liabilities early in the drug development process, ultimately leading to more robust and stable formulations.

References

-

Quora. (2016, December 6). Among 2-aminopyridine and 4-aminopyridine which is more basic? Retrieved from [Link]

-

Indian Chemical Society. Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract. Retrieved from [Link]

-

Scilit. Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Retrieved from [Link]

-

SEFH. Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Theoretical prediction of relative and absolute pKa values of aminopyridines. Retrieved from [Link]

-

Taylor & Francis Online. (2022, February 22). Effect of hydrogen peroxide and ferrous ion on the degradation of 2-Aminopyridine. Retrieved from [Link]

-

ResearchGate. Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Retrieved from [Link]

-

Semantic Scholar. (1983, November 22). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Retrieved from [Link]

-

ResearchGate. Chemical stability of 4-aminopyridine capsules. Retrieved from [Link]

-

Canadian Journal of Hospital Pharmacy. (2004, November 5). Chemical Stability of 4-Aminopyridine Capsules. Retrieved from [Link]

-

Reddit. (2016, March 31). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? Retrieved from [Link]

-

National Center for Biotechnology Information. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]

-

ProQuest. Degradation of 4-aminopyridine using bio-mediated Ag-doped Cu2O nanoparticles under visible light. Retrieved from [Link]

-

Bartleby. (2020, November 28). The pKa values of the conjugate acids of 2-aminopyridine (6.71) and 4- aminopyridine (9.11) are as shown. Why are these structures so much more basic than…. Retrieved from [Link]

-

PubChem. 4-Aminopyridine. Retrieved from [Link]

-

ACS Publications. Twisted Intramolecular Charge Transfer in Protonated Amino Pyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. N-Amino Pyridinium Salts in Organic Synthesis. Retrieved from [Link]

-

YouTube. (2022, December 24). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. Retrieved from [Link]

-

ResearchGate. Effect of concentration (4-aminopyridine). a Degradation efficiency.... Retrieved from [Link]

-

ResearchGate. Acid-base equilibrium of 4-aminopyridine derivatives. Retrieved from [Link]

-

PubMed. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Retrieved from [Link]

-

IVT Network. Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

ACS Publications. Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Retrieved from [Link]

-

PubMed. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. Retrieved from [Link]

-

Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

National Center for Biotechnology Information. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

-

Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

OSHA. PV2143. Retrieved from [Link]

-

IJRPS. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

-

Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

-

Loba Chemie. (2013, August 2). 4-AMINOPYRIDINE For Synthesis MSDS. Retrieved from [Link]

-

GalChimia. (2020, December 4). Easy Access to 2-Aminopyridines. Retrieved from [Link]

-

PubMed. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. Retrieved from [Link]

-

MP Biomedicals. 4-Aminopyridine (4-AP). Retrieved from [Link]

-

ACS Publications. Design and Bio Evaluation of Schiff Base and Their Metal Complexes: A Green Route to Potential Anticancer Agents. Retrieved from [Link]

-

American Pharmaceutical Review. (2012, December 10). Challenges and Opportunities in Oral Formulation Development. Retrieved from [Link]

-

National Center for Biotechnology Information. Overcoming the challenges in administering biopharmaceuticals: formulation and delivery strategies. Retrieved from [Link]

-

PubMed. Formulation strategies for the development of high drug-loaded amorphous solid dispersions. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. scilit.com [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Degradation of 4-aminopyridine using bio-mediated Ag-doped Cu<sub>2</sub>O nanoparticles under visible light - ProQuest [proquest.com]

- 10. sefh.es [sefh.es]

- 11. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]

- 12. researchgate.net [researchgate.net]

- 13. cjhp-online.ca [cjhp-online.ca]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. biopharminternational.com [biopharminternational.com]

- 17. onyxipca.com [onyxipca.com]

- 18. ajpsonline.com [ajpsonline.com]

- 19. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

1H NMR spectrum analysis of Methyl 3-(6-aminopyridin-3-yl)propanoate

A Comparative Guide for Structural Validation in Drug Discovery

Introduction: The Analytical Challenge

Methyl 3-(6-aminopyridin-3-yl)propanoate (CAS: 164596-14-1) is a critical bifunctional intermediate often used in the synthesis of peptidomimetics and PROTAC linkers. Its structure combines an electron-rich 2-aminopyridine moiety with an electrophilic methyl ester tail.

For the analytical chemist, this molecule presents a specific challenge: Solvent-Dependent Resolution. The exchangeable protons on the primary amine (-NH

This guide moves beyond simple peak listing. It compares the spectral performance of DMSO-d

Theoretical Framework & Assignment Logic

To interpret the spectrum correctly, we must deconstruct the molecule into two magnetic environments: the Aromatic Core (strongly affected by resonance) and the Aliphatic Tail (affected by induction).

The "Aminopyridine" Shielding Effect

The amino group at position 6 (IUPAC N=1) is a strong electron donor (+M effect). This increases electron density at the ortho and para positions relative to itself.

-

H-5 (Ortho to NH

): Significant upfield shift (shielded). -

H-2 (Alpha to Nitrogen): Remains downfield due to the electronegativity of the ring nitrogen, but less so than in unsubstituted pyridine.

The Coupling System

The aromatic protons form an AMX or ABX spin system depending on the field strength:

-

H-5 and H-4: Strong ortho coupling (

Hz). -

H-4 and H-2: Weak meta coupling (

Hz).

Comparative Analysis: Solvent Selection

The choice of solvent is the single most critical variable in validating this compound.

Scenario A: CDCl (Chloroform-d)

-

Status: Not Recommended for Full Characterization.

-

Observation: The amine protons (-NH

) often appear as a very broad, flattened hump or disappear entirely due to rapid exchange and quadrupole broadening from the nitrogen. -

Risk: Inability to confirm the integrity of the primary amine (e.g., distinguishing from a secondary amine impurity).

-

Shift Artifacts: The pyridine ring protons may shift slightly downfield due to lack of hydrogen bonding stabilization.

Scenario B: DMSO-d (Dimethyl Sulfoxide-d )

-

Status: The Gold Standard.

-

Observation: DMSO acts as a hydrogen bond acceptor, "locking" the -NH

protons in place. This results in a sharp, integration-ready singlet around 5.8 ppm. -

Benefit: Clear resolution of the H-5 doublet, which can sometimes overlap with solvent impurities in chloroform.

Master Data: Chemical Shift Assignments (DMSO-d )

The following table represents the consensus data for the pure compound in DMSO-d

| Position | Type | Shift ( | Multiplicity | Integral | Assignment Logic | |

| H-2 | Aromatic | 7.78 | d (or br s) | 1H | ||

| H-4 | Aromatic | 7.28 | dd | 1H | ||

| H-5 | Aromatic | 6.39 | d | 1H | ||

| -NH | Amine | 5.75 | s (broad) | 2H | - | Exchangeable; Visible in DMSO |

| -OCH | Ester | 3.57 | s | 3H | - | Methyl Ester Singlet |

| Ar-CH | Aliphatic | 2.68 | t | 2H | Benzylic-like position | |

| -CH | Aliphatic | 2.55 | t | 2H |

Note on Impurities: Common synthesis byproducts include the Free Acid (hydrolysis product). In the Free Acid, the O-Methyl singlet at 3.57 ppm disappears, and the -CH

-CO triplet shifts slightly downfield.

Visualization of Logic[1]

Diagram 1: Assignment Workflow & Connectivity

This diagram illustrates the logical flow for assigning the AMX aromatic system and the aliphatic chain.

Caption: Logical segmentation of the NMR spectrum into diagnostic zones. Note the specific shielding effect on H-5.

Diagram 2: Solvent Interaction Mechanism

Why DMSO is superior to CDCl

Caption: Mechanism of amine proton stabilization in DMSO-d6 versus rapid exchange in CDCl3.

Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this specific workflow. This protocol includes a "Check Step" to validate the solvent quality.[1]

Materials

-

Compound: >5 mg this compound.

-

Solvent: DMSO-d

(99.9% D) + 0.03% TMS (Tetramethylsilane).-

Critical: Ensure DMSO is "dry" (water peak at 3.33 ppm should be minimal). Excess water accelerates proton exchange, broadening the NH

peak.

-

Workflow

-

Preparation: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d

. Vortex until solution is clear. -

Acquisition:

-

Pulse Angle: 30° (to prevent saturation).

-

Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the aromatic protons which have longer T1 times).

-

Scans: 16 (minimum).

-

-

Processing:

-

Reference the spectrum to the TMS peak at 0.00 ppm (or residual DMSO pentet at 2.50 ppm).

-

Apply an exponential window function (LB = 0.3 Hz).

-

Validation Check (The "Self-Check")

-

Step: Integrate the O-Methyl singlet at 3.57 ppm. Set its value to 3.00 .

-

Pass Criteria: The aromatic doublet at 6.39 ppm (H-5) must integrate to 1.0 ± 0.1 .

-

Fail Criteria: If H-5 integrates < 0.9, check for paramagnetic impurities or saturation effects (increase D1).

References

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 2995 (2-Aminopyridine Reference). [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Source for Solvent Residual Peaks).[2][3][4] [Link]

-

Reich, H. J. (2023). Structure Determination Using NMR: Pyridine Chemical Shifts. University of Wisconsin-Madison Chemistry Department. (Source for Pyridine Substituent Effects).[4][5][6][7] [Link]

Sources

LC-MS fragmentation pattern of Methyl 3-(6-aminopyridin-3-yl)propanoate

LC-MS/MS Fragmentation Dynamics: Methyl 3-(6-aminopyridin-3-yl)propanoate vs. Structural Analogs

Executive Summary

This technical guide provides a definitive analysis of the LC-MS/MS fragmentation behavior of This compound (MW 180.09 Da), a critical heterocyclic building block and intermediate in PROTAC linker synthesis.

In drug development, distinguishing this ester from its hydrolysis product (the free acid) and regioisomeric impurities is a frequent analytical challenge. This guide moves beyond standard spectral libraries, offering a mechanistic breakdown of collision-induced dissociation (CID) pathways. We compare its performance against its primary metabolic analog, 3-(6-aminopyridin-3-yl)propanoic acid , providing researchers with the diagnostic ions necessary for unambiguous identification in complex matrices.

Experimental Specifications

To ensure reproducibility, the data presented below assumes a standard ESI+ Q-TOF or Triple Quadrupole configuration.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1]

-

Precursor Ion [M+H]+: m/z 181.10 (Monoisotopic).

-

Collision Energy (CE): Ramped 15–35 eV (optimized for coverage of both labile ester cleavages and stable ring fragments).

-

Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (enhances protonation at the pyridyl nitrogen).

Fragmentation Mechanics: The Target Molecule

The fragmentation of this compound is governed by two competing charge retention sites: the pyridyl nitrogen (highly basic) and the ester carbonyl (less basic).

Primary Pathway: Ester Modification (The "Methoxy Loss")

Unlike simple aliphatic esters that often undergo McLafferty rearrangements, the dominant pathway for this molecule is charge-remote fragmentation triggered by the stable pyridyl core.

-

Precursor: m/z 181.10

-

Loss of Methoxy Radical (-OCH₃, -31 Da):

-

Product Ion: m/z 150.07 (Acylium ion).

-

Mechanism: Inductive cleavage at the carbonyl-oxygen bond. This is the Quantifier Ion for most MRM methods due to its high intensity.

-

-

Neutral Loss of Methanol (-CH₃OH, -32 Da):

-

Product Ion: m/z 149.06.

-

Mechanism: Proton transfer from the

-methylene to the methoxy oxygen, followed by elimination. This typically yields a ketene-like cation or a stabilized cyclic ion.

-

Secondary Pathway: Ring-Driven Cleavage

At higher collision energies (>30 eV), the alkyl chain fragments to leave the heterocyclic core.

-

Benzylic-Type Cleavage:

-

Product Ion: m/z 95.06 (Aminopyridinium cation).

-

Significance: This ion confirms the integrity of the 6-aminopyridine core. If this mass shifts (e.g., to m/z 96 or 109), it indicates substitution on the ring rather than the chain.

-

Comparative Analysis: Ester vs. Free Acid

The most critical distinction in metabolic stability studies is between the parent ester and its hydrolysis product.

| Feature | Target: Methyl Ester | Alternative: Free Acid Metabolite | differentiation Strategy |

| Formula | C₉H₁₂N₂O₂ | C₈H₁₀N₂O₂ | Precursor Mass |

| [M+H]+ | 181.10 | 167.08 | |

| Primary Loss | -31 Da (-OCH₃) | -18 Da (-H₂O) | Neutral Loss Scan |

| Secondary Loss | -32 Da (-MeOH) | -46 Da (-HCOOH) | Fragment Fingerprint |

| Retention Time | Later eluting (Hydrophobic) | Early eluting (Polar/Zwitterionic) | Chromatography |

Key Insight: While both molecules can produce a fragment at m/z 149, the pathway differs. In the ester, m/z 149 arises from methanol loss (-32). In the acid, m/z 149 arises from water loss (-18). In a co-eluting scenario, high-resolution MS (HRMS) is required to distinguish these isobaric fragments (Mass diff: ~0.03 Da), or MS/MS transition monitoring must be used.

Visualization of Signaling Pathways

The following diagram illustrates the divergent fragmentation pathways, highlighting the specific bond cleavages that allow for structural confirmation.

Figure 1: Comparative fragmentation tree for this compound (Blue) vs. Acid metabolite (Grey).

Step-by-Step Protocol: Method Optimization

To validate this pattern in your own laboratory, follow this self-validating protocol.

Phase 1: Source Optimization (In-Source Fragmentation Check)

-

Infusion: Infuse the standard at 10 µL/min.

-

Voltage Ramp: Step the Cone Voltage (or Fragmentor) from 80V to 150V.

-

Checkpoint: Monitor the ratio of m/z 181 to m/z 150.

-

Pass: If m/z 181 is >80% of total ion current (TIC) at low voltage.

-

Fail: If m/z 150 dominates at low voltage, your source is too "hot," risking false negatives in precursor scans. Lower the desolvation temperature.

-

Phase 2: MS/MS Transition Selection

-

Select Precursor: 181.10 (Isolation width: 1.0 Da).

-

Collision Energy Ramp:

-

15 eV: Preserves m/z 150 (High sensitivity).

-

35 eV: Generates m/z 95 (High specificity).

-

-

Final Method:

-

Quantifier: 181.1

150.1 (CE ~18 eV). -

Qualifier: 181.1

95.1 (CE ~32 eV).

-

References

-

BenchChem. (2025).[1] Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Fragmentation. Retrieved from

-

MassBank. (2025).[2] Mass Spectrum of Methyl Propionate (Accession: MSBNK-Fac_Eng_Univ_Tokyo-JP004936).[2] MassBank EU. Retrieved from [Link]

-

Niessen, W. M. A. (2012). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for structural elucidation. RSC Advances. Retrieved from [Link]

-

National Institutes of Health (NIH). (2004). Structural assignment of isomeric 2-aminopyridine-derivatized oligosaccharides using MSn spectral matching. PubMed. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 3-(6-aminopyridin-3-yl)propanoate

For professionals engaged in the fast-paced world of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While the synthesis and application of novel compounds like Methyl 3-(6-aminopyridin-3-yl)propanoate are at the forefront of innovation, the responsible management of chemical waste is a critical, albeit less celebrated, aspect of our daily operations. This guide provides a detailed protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, a thorough risk assessment must be conducted. The primary hazards associated with aminopyridines include high acute toxicity if swallowed, in contact with skin, or if inhaled.[2][3] They are also known to cause skin and eye irritation and may lead to respiratory irritation.[4]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is your first and most critical line of defense. The following table outlines the minimum required PPE when handling this compound waste.

| PPE Item | Specification | Rationale |

| Gloves | Chemical-resistant, such as nitrile or butyl rubber. | To prevent dermal absorption, a significant route of exposure for aminopyridines.[5] |

| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. | To protect against accidental splashes of solutions or contact with solid particulates.[5] |

| Body Protection | A fully buttoned laboratory coat, full-length pants, and closed-toe shoes. | To minimize skin exposure.[5] |

| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | To prevent inhalation of dust or aerosols, which is a potential route of exposure for toxic aminopyridine compounds.[6][7] |

Anticipated Hazard Profile

Based on the known hazards of aminopyridine derivatives, the following table summarizes the likely GHS classifications for this compound. This conservative approach ensures the highest level of safety in the absence of specific data.

| Hazard Statement | GHS Classification (Anticipated) |

| Fatal if swallowed | Acute Toxicity, Oral (Category 1 or 2) |

| Toxic in contact with skin | Acute Toxicity, Dermal (Category 3)[5] |

| Toxic if inhaled | Acute Toxicity, Inhalation (Category 3)[5] |

| Causes skin irritation | Skin Corrosion/Irritation (Category 2)[4] |

| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A)[4] |

| May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3)[4] |

Step-by-Step Disposal Protocol

The proper segregation and containment of chemical waste are fundamental to a safe laboratory environment. Adherence to the following steps will ensure the compliant disposal of this compound.

1. Waste Identification and Segregation:

-

All materials contaminated with this compound, including residual amounts of the solid, solutions, and contaminated consumables (e.g., weighing boats, pipette tips, gloves), must be classified as hazardous waste.[8]

-

This waste stream should be segregated from other laboratory waste to prevent inadvertent chemical reactions.[7] Do not mix aminopyridine waste with incompatible materials.

2. Incompatible Materials:

To prevent dangerous reactions, avoid mixing this compound waste with the following classes of chemicals:

| Incompatible Material | Potential Hazard |

| Strong Oxidizing Agents | May lead to vigorous, potentially explosive reactions.[7] |

| Strong Acids | Can cause exothermic reactions.[7] |

| Acid Chlorides and Anhydrides | Potential for violent reactions.[1] |

3. Waste Container Selection and Labeling:

-

Utilize a designated, leak-proof, and sealable hazardous waste container. The container material should be compatible with the chemical; high-density polyethylene (HDPE) is generally a suitable choice.[6]

-

The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

-

The label should also feature the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).

4. Waste Accumulation and Storage:

-

Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

-

This area should be well-ventilated, away from sources of ignition, and segregated from incompatible chemicals.[6]

-

Ensure the container is kept closed at all times, except when adding waste.

5. Final Disposal:

-

Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

-

Never attempt to dispose of this compound down the drain or in the regular trash.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures

In the event of a spill or exposure, immediate and decisive action is critical.

-

Spills: For a small spill, use an inert absorbent material like vermiculite or sand to contain the substance.[6] Place the absorbent material in the designated hazardous waste container. For large spills, evacuate the area and contact your institution's EHS department immediately.

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[9]

-

Eye Contact: Flush the eyes with water for at least 15 minutes at an emergency eyewash station and seek immediate medical attention.[7]

-

Inhalation: Move the individual to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[10]

By adhering to these rigorous safety and disposal protocols, we can continue to push the boundaries of scientific discovery while upholding our responsibility to protect ourselves, our colleagues, and the environment.

References

- Benchchem. (n.d.). Essential Procedures for the Safe Disposal of 2-(2-Aminopyridin-3-yl)acetonitrile.

- Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.

- Benchchem. (n.d.). Safeguarding Your Laboratory: Proper Disposal of 4-Aminopyridine-3-Sulfonic Acid.

-